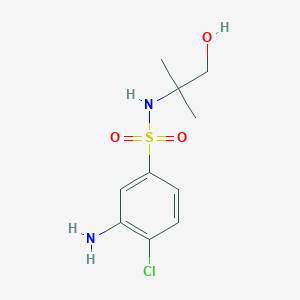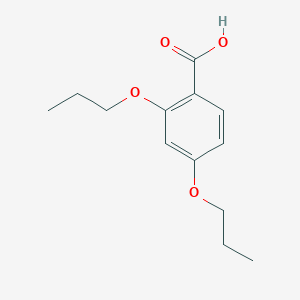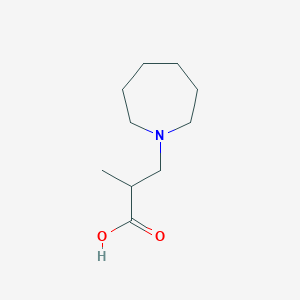
3-Azepan-1-yl-2-methylpropanoic acid
Descripción general
Descripción
3-Azepan-1-yl-2-methylpropanoic acid is a chemical compound with the molecular formula C10H19NO2. It is also known as 3-(1-azepanyl)propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered azepane ring attached to a two-carbon chain ending in a carboxylic acid group . The molecular weight of this compound is 185.26 g/mol.Aplicaciones Científicas De Investigación
Protein Kinase B Inhibition
Azepane derivatives, including those related to 3-Azepan-1-yl-2-methylpropanoic acid, have been studied for their ability to inhibit protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds, specifically designed and synthesized based on molecular modeling studies, have shown significant in vitro inhibitory activity against PKB-alpha and improved plasma stability, making them potential candidates for drug development (Breitenlechner et al., 2004).
Analysis in Forensic Toxicology
In forensic toxicology, azepane isomers of certain compounds, including this compound, have been identified and analyzed. These compounds were found in commercial products during a survey of unregulated drugs, highlighting the importance of azepane derivatives in the detection and analysis of novel psychoactive substances (Nakajima et al., 2012).
Interaction with Gold (III)
Research has explored the interaction between gold (III) and azepane derivatives like 2-(3-Azepan-1-yl)-2-hydroxypropylthioacetic acid. Potentiometric and amperometric titration methods revealed an oxidation-reduction character in this interaction, indicating potential applications in analytical chemistry and metal-ion interactions (Darbinyan et al., 2022).
Synthesis of Novel Compounds
The synthesis of this compound-related compounds has been a focus in various research studies. These syntheses include pathways to create azepane derivatives for potential therapeutic applications, such as migraine headache treatment (Burgey et al., 2008).
Chemical Properties Analysis
Studies have also been conducted to analyze the chemical properties of azepane derivatives. This includes the natural bond orbital (NBO) population analysis and investigation of non-linear optical (NLO) properties, providing valuable information on the electronic properties of such compounds (Ulaş, 2020).
Pharmaceutical Significance
Research has extensively reviewed the pharmaceutical significance of azepane-based motifs, including this compound derivatives. These compounds show diverse pharmacological properties and are crucial for discovering new therapeutic agents. The review discusses the structure-activity relationship and molecular docking studies of azepane-based compounds (Zha et al., 2019).
Propiedades
IUPAC Name |
3-(azepan-1-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(10(12)13)8-11-6-4-2-3-5-7-11/h9H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOKWVGHGGCTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B1371037.png)
![3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B1371038.png)
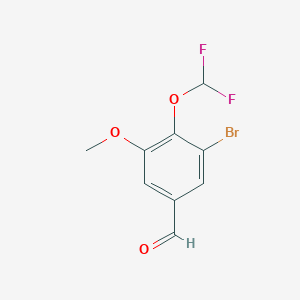
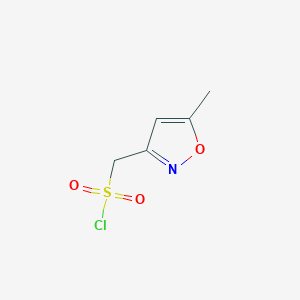
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B1371043.png)

![2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1371049.png)


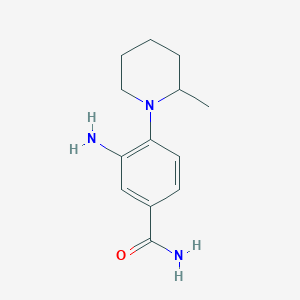
![Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1371054.png)
![2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid](/img/structure/B1371055.png)
